4-Methyl-2-(methylamino)pentanamide hydrochloride
Description
4-Methyl-2-(methylamino)pentanamide hydrochloride (CAS No. 66960-22-3) is an organic compound featuring a chiral center at the second carbon, a methylamino group, and an amide moiety. Its stereochemistry, denoted as (2S), and dual functional groups (amine and amide) make it a versatile intermediate in organic synthesis and pharmacological research . The hydrochloride salt enhances solubility and stability, facilitating its use in biological studies. Key applications include:
- Chemistry: Building block for complex molecule synthesis .
- Biology: Enzyme inhibition, protein interactions, and neurotransmitter modulation .
- Medicine: Precursor for drug development, with demonstrated dopamine-enhancing and antimicrobial effects .
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
4-methyl-2-(methylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(9-3)7(8)10;/h5-6,9H,4H2,1-3H3,(H2,8,10);1H |
InChI Key |
UGMOTMKJYCBIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)pentanamide hydrochloride typically involves the reaction of 4-methyl-2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylamino)pentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
4-Methyl-2-(methylamino)pentanamide hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylamino)pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Similarity to Target Compound | Unique Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Allylamine | Shared amine group | Lacks amide moiety; used in polymer synthesis | Limited pharmacological relevance | |
| 2-Phenethylamines | Structural backbone similarity | Aromatic substituents; broader medicinal uses | Antidepressants, stimulants | |
| 4-Amino-N-methylbutanamide HCl | Similar amide and methylamino groups | Shorter carbon chain; altered solubility | Intermediate in peptide synthesis | |
| Methionine derivatives | Chiral center and amino acid-like structure | Sulfur-containing side chain; metabolic roles | Antioxidant and methylation pathways | |
| 4-Nitrophenethylamine HCl | Amine group and aromatic ring | Nitro group substitution; higher reactivity | Enzyme inhibition studies |
Chemical Reactivity
- Oxidation : The target compound undergoes oxidation to form ketone derivatives, similar to methionine derivatives but with faster kinetics due to its linear chain .
Biological Activity
4-Methyl-2-(methylamino)pentanamide hydrochloride, commonly referred to as "4-Methyl-2-(methylamino)pentanamide," is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C7H16ClN
- Molecular Weight : 151.66 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound acts as a selective inhibitor of certain neurotransmitter receptors, which can lead to varied physiological effects.
Key Mechanisms:
- Receptor Modulation : The compound may influence neurotransmitter systems such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some studies suggest that the compound possesses antibacterial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : Its modulation of neurotransmitter systems suggests potential applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various amides, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis compared to control groups . The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
